molecular formula C13H16Br3N3O B15013364 N'-[(2E)-Pentan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

N'-[(2E)-Pentan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Cat. No.: B15013364
M. Wt: 470.00 g/mol
InChI Key: CXPOTTYRYGQWCA-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(2E)-Pentan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is a chemical compound with the molecular formula C13H16Br3N3O It is known for its unique structure, which includes a pentan-2-ylidene group and a tribromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2E)-Pentan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide typically involves the condensation of 2,4,6-tribromoaniline with acetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high-quality output.

Chemical Reactions Analysis

Types of Reactions

N’-[(2E)-Pentan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The tribromophenyl group can undergo substitution reactions, where bromine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-[(2E)-Pentan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-[(2E)-Pentan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(2E)-2-Butanylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide
  • N’-[(2E)-4-Methyl-2-pentanylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide

Uniqueness

N’-[(2E)-Pentan-2-ylidene]-2-[(2,4,6-tribromophenyl)amino]acetohydrazide is unique due to its specific structural features, such as the pentan-2-ylidene group and the tribromophenyl group

Properties

Molecular Formula

C13H16Br3N3O

Molecular Weight

470.00 g/mol

IUPAC Name

N-[(E)-pentan-2-ylideneamino]-2-(2,4,6-tribromoanilino)acetamide

InChI

InChI=1S/C13H16Br3N3O/c1-3-4-8(2)18-19-12(20)7-17-13-10(15)5-9(14)6-11(13)16/h5-6,17H,3-4,7H2,1-2H3,(H,19,20)/b18-8+

InChI Key

CXPOTTYRYGQWCA-QGMBQPNBSA-N

Isomeric SMILES

CCC/C(=N/NC(=O)CNC1=C(C=C(C=C1Br)Br)Br)/C

Canonical SMILES

CCCC(=NNC(=O)CNC1=C(C=C(C=C1Br)Br)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.